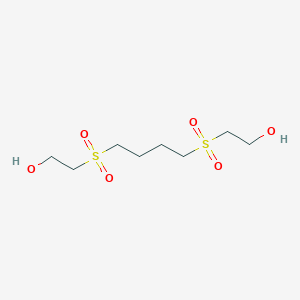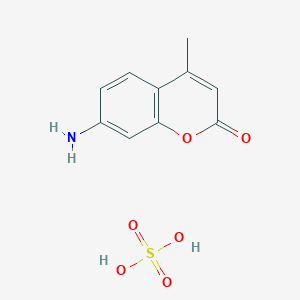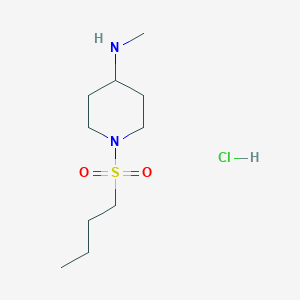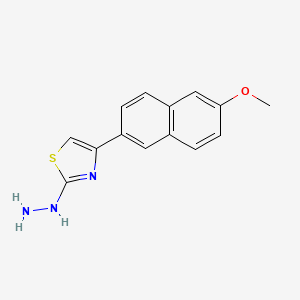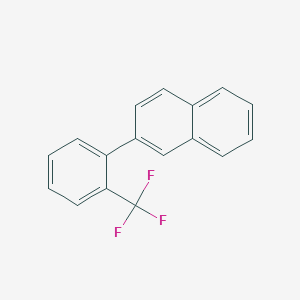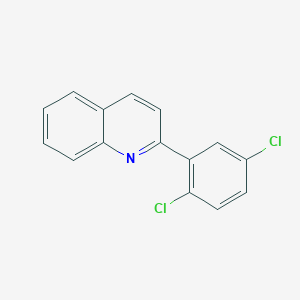
2-(2,5-Dichlorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dichlorophenyl)quinoline is an organic compound with the molecular formula C15H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of two chlorine atoms on the phenyl ring distinguishes it from other quinoline derivatives, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)quinoline typically involves the reaction of 2,5-dichlorobenzaldehyde with aniline in the presence of a catalyst. This reaction proceeds through a condensation mechanism, followed by cyclization to form the quinoline ring. Common catalysts used include Lewis acids such as zinc chloride or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 2-(2,5-Dichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,5-Dichlorophenyl)quinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,5-Dichlorophenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Quinoline: The parent compound, lacking the dichlorophenyl substitution.
2-Phenylquinoline: Similar structure but without chlorine atoms.
2-(2-Chlorophenyl)quinoline: Contains only one chlorine atom on the phenyl ring.
Uniqueness: 2-(2,5-Dichlorophenyl)quinoline is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C15H9Cl2N |
|---|---|
分子量 |
274.1 g/mol |
IUPAC名 |
2-(2,5-dichlorophenyl)quinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-13(17)12(9-11)15-8-5-10-3-1-2-4-14(10)18-15/h1-9H |
InChIキー |
KWMYOVIPKOAUTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



